molecular formula C17H16F2O2 B12368906 AhR agonist 5

AhR agonist 5

Cat. No.: B12368906
M. Wt: 290.30 g/mol
InChI Key: SUWKNKARLGPNDO-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AhR agonist 5 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental toxins, regulating immune responses, and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AhR agonist 5 typically involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

AhR agonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

AhR agonist 5 has a wide range of scientific research applications, including:

Mechanism of Action

AhR agonist 5 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation Upon activation, AhR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT)These genes are involved in various biological processes, including detoxification, immune regulation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AhR Agonist 5

This compound is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. Unlike other AhR agonists, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C17H16F2O2

Molecular Weight

290.30 g/mol

IUPAC Name

4-fluoro-5-[(E)-2-(4-fluorophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)6-3-11-4-7-13(18)8-5-11/h3-10,20-21H,1-2H3/b6-3+

InChI Key

SUWKNKARLGPNDO-ZZXKWVIFSA-N

Isomeric SMILES

CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=CC=C(C=C2)F)O

Canonical SMILES

CC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=C(C=C2)F)O

Origin of Product

United States

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